AM-Imidazole-PA-Boc: A Technical Guide for Researchers in Drug Development
AM-Imidazole-PA-Boc: A Technical Guide for Researchers in Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
AM-Imidazole-PA-Boc, chemically known as tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate, is a key bifunctional linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a central imidazole core, a propylamino (PA) linker, and a Boc-protected amine, makes it a valuable component in the development of targeted protein degraders. This technical guide provides a comprehensive overview of AM-Imidazole-PA-Boc, with a particular focus on its application in the creation of IRAK4 degraders, a promising therapeutic strategy for inflammatory and autoimmune diseases. Included are its physicochemical properties, a detailed, plausible synthetic protocol, and its role in the broader context of PROTAC-mediated protein degradation. Furthermore, this guide outlines the critical IRAK4 signaling pathway and presents relevant experimental protocols and quantitative data for the evaluation of IRAK4 degraders.
Introduction to AM-Imidazole-PA-Boc
AM-Imidazole-PA-Boc is an alkyl chain-based PROTAC linker. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the formation and stability of the ternary complex (protein of interest-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.
The chemical structure of AM-Imidazole-PA-Boc (tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate) reveals its utility as a linker. The imidazole ring provides a rigid scaffold, while the propylamino chain offers flexibility. The Boc-protected amine allows for controlled, sequential synthesis of the final PROTAC molecule.
Physicochemical Properties
A summary of the key physicochemical properties of AM-Imidazole-PA-Boc is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2357108-99-5 | [1] |
| Molecular Formula | C12H22N4O2 | |
| Molecular Weight | 254.33 g/mol | |
| Appearance | Off-white to gray oil | [2] |
| SMILES | CC(C)(C)OC(=O)NCCCN1C=NC(CN)=C1 | |
| InChI | InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)14-5-4-6-16-8-10(7-13)15-9-16/h8-9H,4-7,13H2,1-3H3,(H,14,17) |
Table 1: Physicochemical Properties of AM-Imidazole-PA-Boc.
Synthesis of AM-Imidazole-PA-Boc: A Plausible Experimental Protocol
Materials:
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4(5)-Hydroxymethylimidazole hydrochloride
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Di-tert-butyl dicarbonate (Boc2O)
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Triethylamine (TEA)
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1-Bromo-3-chloropropane
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Sodium azide
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Triphenylphosphine (PPh3)
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Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF)
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Sodium bicarbonate solution
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Brine
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Magnesium sulfate (MgSO4)
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Silica gel for column chromatography
Step 1: Boc Protection of 4(5)-Hydroxymethylimidazole
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To a stirred solution of 4(5)-hydroxymethylimidazole hydrochloride (1.0 eq) in a mixture of DCM and water, add TEA (2.2 eq) at 0 °C.
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Add a solution of Boc2O (1.1 eq) in DCM dropwise.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Monitor the reaction by TLC. Upon completion, extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
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Purify the residue by flash column chromatography to yield N-Boc-4-hydroxymethylimidazole.
Step 2: Alkylation of N-Boc-4-hydroxymethylimidazole
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To a solution of N-Boc-4-hydroxymethylimidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
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Stir the mixture for 30 minutes, then add 1-bromo-3-chloropropane (1.5 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 16 hours.
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Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over MgSO4, and concentrate.
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Purify by column chromatography to obtain the alkylated intermediate.
Step 3: Azide Substitution
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Dissolve the product from Step 2 (1.0 eq) in DMF and add sodium azide (3.0 eq).
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Heat the reaction mixture to 80 °C and stir for 24 hours.
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Cool the reaction to room temperature, add water, and extract with ethyl acetate.
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Wash the organic layer with brine, dry over MgSO4, and concentrate to yield the azido intermediate.
Step 4: Staudinger Reduction to the Amine
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Dissolve the azido intermediate (1.0 eq) in THF and add PPh3 (1.2 eq).
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Stir the mixture at room temperature for 2 hours.
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Add water and stir for an additional 12 hours.
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Concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography to afford AM-Imidazole-PA-Boc.
Note: This is a proposed synthetic route and would require optimization of reaction conditions and purification methods.
Application in IRAK4 Degrader Synthesis
AM-Imidazole-PA-Boc serves as a linker in the synthesis of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling pathway, and its dysregulation is implicated in various inflammatory and autoimmune diseases. PROTACs that induce the degradation of IRAK4 are a promising therapeutic approach.
The synthesis of an IRAK4 degrader using AM-Imidazole-PA-Boc would typically involve the deprotection of the Boc group to reveal a primary amine, which can then be coupled to a ligand for an E3 ubiquitin ligase (e.g., pomalidomide for Cereblon, or a VHL ligand). The other end of the linker, the aminomethyl group on the imidazole ring, would be coupled to an IRAK4 inhibitor.
The IRAK4 Signaling Pathway
Understanding the IRAK4 signaling pathway is crucial to appreciating the therapeutic potential of an IRAK4 degrader. IRAK4 is a key mediator of signaling downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).
Figure 1: Simplified IRAK4 Signaling Pathway. Upon ligand binding to TLRs or IL-1R, the adaptor protein MyD88 recruits and activates IRAK4, initiating a phosphorylation cascade that leads to the activation of NF-κB and subsequent expression of inflammatory genes.
Experimental Protocols for IRAK4 Degrader Evaluation
The efficacy of an IRAK4 degrader synthesized using AM-Imidazole-PA-Boc can be assessed through various in vitro and in vivo experiments.
Western Blot for IRAK4 Degradation
Objective: To quantify the reduction in IRAK4 protein levels in cells treated with an IRAK4 degrader.
Materials:
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Cell line of interest (e.g., PBMCs, THP-1)
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IRAK4 degrader
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane and transfer buffer
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against IRAK4
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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ECL substrate and imaging system
Procedure:
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Culture cells and treat with various concentrations of the IRAK4 degrader for a specified time.
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Harvest and lyse the cells.
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Quantify total protein concentration using a BCA assay.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and incubate with the primary anti-IRAK4 antibody.
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Wash and incubate with the HRP-conjugated secondary antibody.
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Detect the signal using an ECL substrate.
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Strip the membrane and re-probe with the loading control antibody.
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Quantify band intensities to determine the percentage of IRAK4 degradation.
Cytokine Release Assay
Objective: To measure the functional consequence of IRAK4 degradation by quantifying the inhibition of pro-inflammatory cytokine production.
Materials:
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PBMCs or other immune cells
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IRAK4 degrader
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TLR agonist (e.g., LPS)
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ELISA or multiplex immunoassay kits for cytokines (e.g., IL-6, TNF-α)
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Cell culture medium and plates
Procedure:
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Isolate and culture PBMCs.
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Pre-treat the cells with different concentrations of the IRAK4 degrader.
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Stimulate the cells with a TLR agonist (e.g., LPS).
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Incubate for a specified period to allow for cytokine secretion.
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Collect the cell culture supernatant.
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Quantify the concentration of cytokines in the supernatant using ELISA or a multiplex assay.
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Calculate the percentage of inhibition of cytokine release compared to the vehicle control.
